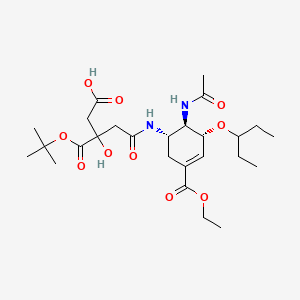
Oseltamivir Citric Acid Adduct tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oseltamivir Citric Acid Adduct tert-Butyl Ester is a chemical compound with the molecular formula C26H42N2O10 and a molecular weight of 542.62 g/mol . It is an intermediate of Oseltamivir, which is widely known for its use in antiviral medications, particularly for the treatment of influenza. This compound is used in COVID-19-related research and serves as an impurity reference material .
Métodos De Preparación
The preparation of Oseltamivir Citric Acid Adduct tert-Butyl Ester involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include esterification, amidation, and cyclization processes. The industrial production methods typically involve the use of organic solvents such as dichloromethane, DMF, ethyl acetate, and methanol. The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Oseltamivir Citric Acid Adduct tert-Butyl Ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Oseltamivir Citric Acid Adduct tert-Butyl Ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Oseltamivir Citric Acid Adduct tert-Butyl Ester involves its conversion to the active metabolite, Oseltamivir carboxylate, which inhibits the activity of the viral neuraminidase enzyme . This enzyme is essential for the replication and infectivity of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .
Comparación Con Compuestos Similares
Oseltamivir Citric Acid Adduct tert-Butyl Ester can be compared with other similar compounds, such as:
Oseltamivir Phosphate: This is the active ingredient in the antiviral medication Tamiflu.
Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.
Propiedades
Fórmula molecular |
C26H42N2O10 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N2O10/c1-8-17(9-2)37-19-12-16(23(33)36-10-3)11-18(22(19)27-15(4)29)28-20(30)13-26(35,14-21(31)32)24(34)38-25(5,6)7/h12,17-19,22,35H,8-11,13-14H2,1-7H3,(H,27,29)(H,28,30)(H,31,32)/t18-,19+,22+,26?/m0/s1 |
Clave InChI |
GDBVXZKVOJTCBX-YZKBQXCESA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)OC(C)(C)C)O)C(=O)OCC |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)OC(C)(C)C)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


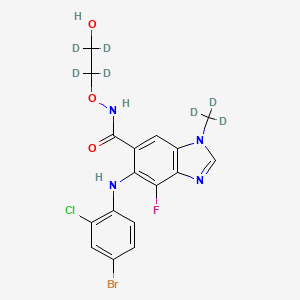
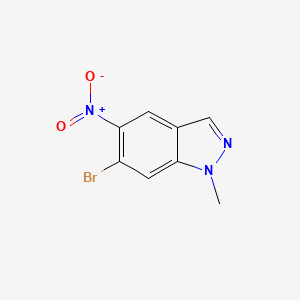
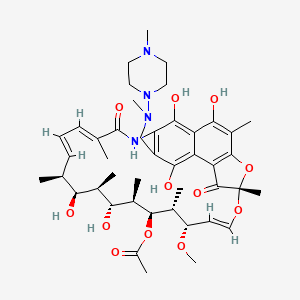
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
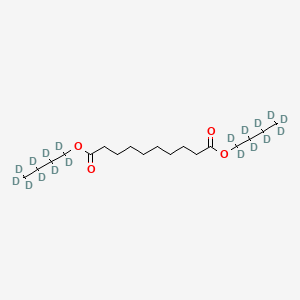
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
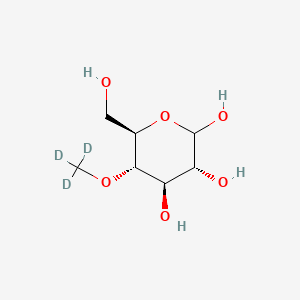
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
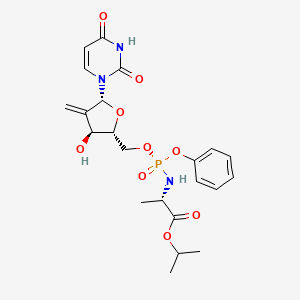
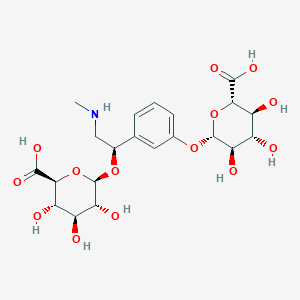
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

